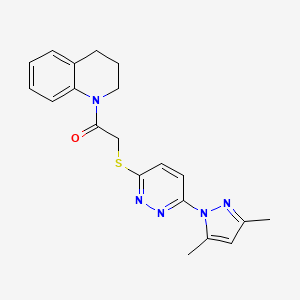

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound, notable for its complex structure comprising quinoline, pyrazole, and pyridazine moieties. It is of interest in various research fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone involves multiple steps. Starting with the preparation of the 3,4-dihydroquinoline intermediate, a subsequent reaction is carried out with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine to introduce the pyrazole-pyridazine moiety. The final step involves a thiolation reaction to achieve the desired ethanone derivative. Specific reaction conditions might include the use of appropriate solvents (such as dichloromethane or toluene), catalysts (like palladium), and temperature control to ensure optimal yields.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions to improve yield and purity is crucial. This might involve scaling up the batch reactions while ensuring safe handling of reagents, maintaining reaction temperatures using industrial-grade equipment, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is capable of undergoing a variety of chemical reactions:

Oxidation: : The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.

Reduction: : Reduction reactions could yield dihydroquinoline or hydroquinoline derivatives.

Substitution: : The presence of multiple reactive sites allows for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation might use reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve catalytic hydrogenation with palladium on carbon or chemical reduction using sodium borohydride. Substitution reactions might require various halogenating agents or nucleophiles depending on the desired functional group transformations.

Major Products

Oxidation typically results in N-oxide derivatives, reduction yields simpler amine derivatives, and substitution reactions can introduce a wide array of functional groups depending on the chosen reagents.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that compounds with a dihydroquinoline structure exhibit significant antioxidant activity. Studies have shown that derivatives can effectively scavenge free radicals, which may contribute to their potential in preventing oxidative stress-related diseases. For instance, a study demonstrated that similar compounds reduced oxidative stress markers in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. In one study, derivatives exhibited significant inhibition of pro-inflammatory cytokines in cultured cells, suggesting applications in treating inflammatory disorders . This activity aligns with findings from other studies where similar structures demonstrated efficacy in reducing inflammation in animal models .

Anticancer Activity

Emerging research has highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For example, a study indicated that the compound inhibited cell proliferation and promoted programmed cell death in breast cancer cells . The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Therapeutic Uses

The compound shows promise in several therapeutic areas:

- Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.

- Inflammatory Diseases : Given its anti-inflammatory properties, it may be beneficial in treating conditions like arthritis and other chronic inflammatory diseases.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, indicating possible applications in neurodegenerative diseases .

Case Studies

Mécanisme D'action

The exact mechanism of action depends on the specific application. For instance, as a biological agent, it might interact with protein targets via hydrogen bonding, van der Waals forces, or covalent modifications. The molecular pathways involved could include signal transduction modulation, enzyme inhibition, or receptor binding. Detailed studies involving molecular docking and biochemical assays are essential to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Compared to other compounds with quinoline, pyrazole, or pyridazine moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of these groups. Similar compounds may include:

Quinoline derivatives like chloroquine and quinacrine.

Pyrazole derivatives like celecoxib and pyrazole.

Pyridazine derivatives like cadralazine and pipofezine.

Activité Biologique

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The starting materials include 3,4-dihydroquinoline and 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives. Methods often include condensation reactions and thioether formation under controlled conditions to ensure high yields and purity .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of related quinoline and pyrazole derivatives. For example, compounds targeting specific kinases involved in cancer cell proliferation have demonstrated promising IC50 values in vitro. The compound may also exhibit similar properties by inhibiting key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Anti-inflammatory Effects

Compounds containing quinoline and pyrazole moieties have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, these compounds have shown effectiveness in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of synthesized pyrazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of quinoline derivatives revealed that a structurally similar compound had an IC50 value of 0.5 µM against breast cancer cell lines. This suggests that the compound could potentially inhibit tumor growth through similar mechanisms .

Research Findings Summary

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-14-12-15(2)25(23-14)18-9-10-19(22-21-18)27-13-20(26)24-11-5-7-16-6-3-4-8-17(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHMWAUUDIDHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.